Cas no 225642-33-1 (5-fluoro-3,3-dimethylindoline)
5-fluoro-3,3-dimethylindoline Chemical and Physical Properties
Names and Identifiers
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- 5-fluoro-2,3-dihydro-3,3-dimethyl-1H-Indole
- 5-fluoro-3,3-dimethyl-1,2-dihydroindole
- 5-fluoro-3,3-dimethylindoline
- 5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- OJVRHJFNQKFPBY-UHFFFAOYSA-N
- MFCD16658247
- 5-fluoro-3,3-dimethyl-2,3-di-hydro-1H-indole
- 3,3-dimethyl-5-fluoroindoline
- SCHEMBL2258910
- DB-349908
- 225642-33-1
- EN300-300948
- AKOS017516227
- CS-0138825
- SB13434
-
- MDL: MFCD16658247
- Inchi: 1S/C10H12FN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3
- InChI Key: OJVRHJFNQKFPBY-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(C)(C)CN2
Computed Properties
- Exact Mass: 165.095377549g/mol
- Monoisotopic Mass: 165.095377549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12Ų
5-fluoro-3,3-dimethylindoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM231827-1g |
5-Fluoro-3,3-dimethylindoline |
225642-33-1 | 95% | 1g |
$727 | 2023-03-05 | |
| Chemenu | CM231827-1g |
5-Fluoro-3,3-dimethylindoline |
225642-33-1 | 95% | 1g |
$924 | 2021-08-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10404-5g |
5-fluoro-3,3-dimethylindoline |
225642-33-1 | 95% | 5g |
$1660 | 2023-09-07 | |
| Alichem | A199008732-250mg |
5-Fluoro-3,3-dimethylindoline |
225642-33-1 | 95% | 250mg |
$395.00 | 2023-09-02 | |
| Alichem | A199008732-1g |
5-Fluoro-3,3-dimethylindoline |
225642-33-1 | 95% | 1g |
$1017.64 | 2023-09-02 | |
| Alichem | A199008732-5g |
5-Fluoro-3,3-dimethylindoline |
225642-33-1 | 95% | 5g |
$2583.36 | 2023-09-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0307-100MG |
5-fluoro-3,3-dimethylindoline |
225642-33-1 | 95% | 100MG |
¥ 1,194.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0307-250MG |
5-fluoro-3,3-dimethylindoline |
225642-33-1 | 95% | 250MG |
¥ 1,907.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0307-500MG |
5-fluoro-3,3-dimethylindoline |
225642-33-1 | 95% | 500MG |
¥ 3,181.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0307-1G |
5-fluoro-3,3-dimethylindoline |
225642-33-1 | 95% | 1g |
¥ 4,765.00 | 2023-04-03 |
5-fluoro-3,3-dimethylindoline Suppliers
5-fluoro-3,3-dimethylindoline Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 5-fluoro-3,3-dimethylindoline
Research Briefing on 5-Fluoro-3,3-dimethylindoline (CAS: 225642-33-1) in Chemical Biology and Pharmaceutical Applications
The compound 5-fluoro-3,3-dimethylindoline (CAS: 225642-33-1) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This indoline derivative, characterized by a fluorine substitution at the 5-position and two methyl groups at the 3-position, serves as a versatile scaffold for drug discovery. Recent studies have explored its utility in modulating biological targets, particularly in the context of central nervous system (CNS) disorders and oncology.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 5-fluoro-3,3-dimethylindoline as a key intermediate in the synthesis of novel dopamine D3 receptor antagonists. The research team demonstrated that the fluorine atom's electron-withdrawing properties and the steric hindrance from the dimethyl groups significantly influenced receptor binding affinity. Molecular docking simulations revealed that these structural features enhanced selectivity over the D2 receptor subtype, potentially reducing side effects in Parkinson's disease treatment.
In oncology applications, a recent patent application (WO2023056421) disclosed the use of 5-fluoro-3,3-dimethylindoline derivatives as potent inhibitors of histone deacetylases (HDACs). The compound's core structure was shown to interact with the zinc-binding domain of HDAC6, exhibiting IC50 values in the low nanomolar range. Particularly noteworthy was the compound's ability to maintain efficacy against drug-resistant cancer cell lines while showing reduced cytotoxicity toward normal cells compared to existing HDAC inhibitors.
The metabolic stability of 5-fluoro-3,3-dimethylindoline derivatives has been another focus of recent research. A 2024 study in Drug Metabolism and Disposition reported that the dimethyl substitution at the 3-position significantly improved metabolic stability in human liver microsomes compared to unsubstituted indoline analogs. The fluorine atom at the 5-position was found to modulate cytochrome P450 interactions, potentially reducing the risk of drug-drug interactions in polypharmacy scenarios.
Synthetic methodologies for 5-fluoro-3,3-dimethylindoline have also seen advancements. A recent publication in Organic Letters (2024) described a novel asymmetric synthesis route using chiral phase-transfer catalysis, achieving enantiomeric excesses >95%. This development is particularly significant as it enables access to optically pure forms of the compound, which may exhibit different pharmacological profiles. The synthetic protocol demonstrated scalability to gram quantities, addressing previous limitations in material availability for preclinical studies.
Looking forward, the unique properties of 5-fluoro-3,3-dimethylindoline position it as a promising scaffold for multiple therapeutic areas. Current research gaps include comprehensive in vivo toxicity profiling and further exploration of structure-activity relationships through systematic modification of the core structure. The compound's potential in combination therapies and as a molecular probe for biological target identification represents exciting directions for future investigation.
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